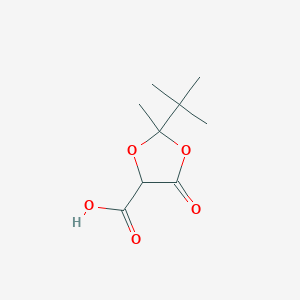
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is a complex organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- typically involves the reaction of lactic acid with formaldehyde. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, influencing the formation and breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1,3-dioxolan-4-ylidenedi (acetic acid)
- ®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
- Carbamic acid, [(4R)-5-oxo-1,3-dioxolan-4-yl]methyl-, 1,1-dimethylethyl ester
- (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is unique due to its specific structural features, such as the presence of a dioxolane ring and a carboxylic acid group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
834898-17-8 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)9(4)13-5(6(10)11)7(12)14-9/h5H,1-4H3,(H,10,11) |
InChI Key |
MQLGOAMAOVAWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















